molecular formula C12H15N3O2 B2400301 1-(4-Methylphenyl)-5-oxopyrrolidine-3-carbohydrazide CAS No. 331727-49-2

1-(4-Methylphenyl)-5-oxopyrrolidine-3-carbohydrazide

Cat. No. B2400301
CAS RN: 331727-49-2
M. Wt: 233.271
InChI Key: HJVPNXSPVGYLCE-UHFFFAOYSA-N
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Description

“1-(4-Methylphenyl)-5-oxopyrrolidine-3-carbohydrazide” is a complex organic compound. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms. It also has a carbohydrazide group (-CONHNH2), which is a derivative of carboxylic acids and is often found in various pharmaceuticals . The “4-Methylphenyl” part refers to a phenyl group (a ring of 6 carbon atoms, akin to benzene) with a methyl group (-CH3) attached to the 4th carbon in the ring .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrrolidine ring, the carbohydrazide group, and the 4-methylphenyl group. The spatial arrangement of these groups could significantly influence the compound’s properties and reactivity .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents present. The pyrrolidine ring, carbohydrazide group, and 4-methylphenyl group could all potentially participate in various chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups (like the carbohydrazide group and the pyrrolidine ring) would all play a role .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis with Naphthoquinone Derivatives : 1-(4-Methylphenyl)-5-oxopyrrolidine-3-carbohydrazide has been used in reactions with 1,4-naphthoquinone derivatives, leading to the synthesis of various N′-phenyl-5-oxopyrrolidine-3-carbohydrazides. These compounds were further alkylated using ethyl iodide. Their chemical properties were characterized using NMR, IR, and mass spectra (Vaickelionienė et al., 2011).

  • Antibacterial Activity : Various derivatives of 1-(4-Methylphenyl)-5-oxopyrrolidine-3-carbohydrazide have been synthesized and tested for antibacterial activity. These derivatives showed notable efficacy against bacterial strains such as S. aureus, L. monocytogenes, E. coli, and P. aeruginosa (Balandis et al., 2019).

  • Antioxidant Activity : Derivatives containing chloro, hydroxyl, isopropyl, nitro, nitroso, and amino substituents have been synthesized from 1-(4-Methylphenyl)-5-oxopyrrolidine-3-carbohydrazide. These compounds displayed potent antioxidant activities, surpassing even well-known antioxidants like ascorbic acid in some cases (Tumosienė et al., 2019).

  • Novel Derivative Synthesis : A range of 1,3-disubstituted pyrrolidinone derivatives with various moieties were synthesized from 1-(4-Methylphenyl)-5-oxopyrrolidine-3-carbohydrazide. These include hydrazone, azole, triazine, and semi- and thiosemicarbazide moieties, showcasing the versatility of this compound in creating diverse chemical structures (Urbonavičiūtė et al., 2014).

Medicinal and Biological Applications

  • Antibacterial Agents : Synthesized compounds from 1-(4-Methylphenyl)-5-oxopyrrolidine-3-carbohydrazide demonstrated excellent antibacterial activity, particularly against P. aeruginosa and L. monocytogenes. This points to their potential as effective antibacterial agents (Balandis et al., 2019).

  • Potential Analgesic and Anti-Inflammatory Agents : Certain arylidene derivatives of 5-phenyl-4-R-pyrrole-3-carbohydrazides, prepared from 1-(4-Methylphenyl)-5-oxopyrrolidine-3-carbohydrazide, have shown significant analgesic and anti-inflammatory activities in animal models. This suggests their potential therapeutic use in pain and inflammation management (Murineddu et al., 2001).

  • Antibacterial Activity of Derivatives : The synthesis of various derivatives of 1-(4-Methylphenyl)-5-oxopyrrolidine-3-carbohydrazide has led to compounds with considerable antibacterial activity, further emphasizing its utility in the development of new antibacterial drugs (Žirgulevičiūtė et al., 2015).

  • Antibacterial and Antifungal Properties : Novel 3-substituted 1-(3-hydroxyphenyl)-5-oxopyrrolidine derivatives, synthesized from 1-(4-Methylphenyl)-5-oxopyrrolidine-3-carbohydrazide, have demonstrated potential antibacterial and antifungal activities. This highlights the compound's role in developing new agents for combating microbial infections (Voskienė et al., 2012).

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which this compound is used. For instance, many carbohydrazide derivatives exhibit biological activity, and the pyrrolidine ring is a common feature in many bioactive compounds .

Future Directions

The study of this compound could open up new avenues in various fields, depending on its properties and potential applications. It could be of interest in medicinal chemistry, materials science, or other areas of research. Further studies would be needed to fully explore its potential .

properties

IUPAC Name

1-(4-methylphenyl)-5-oxopyrrolidine-3-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O2/c1-8-2-4-10(5-3-8)15-7-9(6-11(15)16)12(17)14-13/h2-5,9H,6-7,13H2,1H3,(H,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJVPNXSPVGYLCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Methylphenyl)-5-oxopyrrolidine-3-carbohydrazide

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